N-(2-methoxy-5-methylphenyl)prop-2-enamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of 2-methoxy-5-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enamide group can be reduced to form a propanamide group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)prop-2-enamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)propanamide.
Substitution: Formation of N-(2-bromo-5-methylphenyl)prop-2-enamide or N-(2-chloro-5-methylphenyl)prop-2-enamide.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The prop-2-enamide group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)prop-2-enamide
- N-(2-methylphenyl)prop-2-enamide
- N-(2-hydroxy-5-methylphenyl)prop-2-enamide
Uniqueness
N-(2-methoxy-5-methylphenyl)prop-2-enamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
519004-36-5 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h4-7H,1H2,2-3H3,(H,12,13) |
InChI Key |
XNTXXIIYLVHWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
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